Cas no 896676-79-2 (N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide)

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide is a benzothiazole-derived sulfonamide compound with potential applications in medicinal chemistry and biochemical research. Its structure features a benzothiazole core linked to a sulfonamide-substituted benzamide moiety, enhancing binding affinity and selectivity for specific biological targets. The 5,7-dimethyl substitution on the benzothiazole ring may improve metabolic stability, while the 4-methylpiperidin-1-ylsulfonyl group contributes to solubility and pharmacokinetic properties. This compound is of interest for its potential as a kinase inhibitor or enzyme modulator, particularly in studies targeting inflammation or oncology pathways. Its well-defined molecular architecture allows for precise structure-activity relationship investigations.
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide structure
896676-79-2 structure
Product Name:N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
CAS No:896676-79-2
MF:C22H25N3O3S2
MW:443.582202672958
CID:5842922
PubChem ID:4227604
Update Time:2025-08-03

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-(5,7-dimethyl-2-benzothiazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]-
    • N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
    • F0600-1789
    • N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
    • 896676-79-2
    • AKOS024586299
    • N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
    • Inchi: 1S/C22H25N3O3S2/c1-14-8-10-25(11-9-14)30(27,28)18-6-4-17(5-7-18)21(26)24-22-23-19-13-15(2)12-16(3)20(19)29-22/h4-7,12-14H,8-11H2,1-3H3,(H,23,24,26)
    • InChI Key: BNYHQLAPJQRTCA-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=CC(C)=CC(C)=C2S1)(=O)C1=CC=C(S(N2CCC(C)CC2)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 443.13373402g/mol
  • Monoisotopic Mass: 443.13373402g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 710
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 116Ų

Experimental Properties

  • Density: 1.332±0.06 g/cm3(Predicted)
  • pka: 8.46±0.70(Predicted)

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide Pricemore >>

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Additional information on N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide

Professional Introduction to N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide (CAS No. 896676-79-2)

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 896676-79-2, represents a novel molecular entity with a unique structural framework that combines elements of benzothiazole and piperidine moieties. The benzothiazole ring system is particularly noteworthy for its presence in numerous bioactive molecules, while the piperidine moiety is frequently incorporated to enhance pharmacological properties such as solubility and metabolic stability.

The chemical structure of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide underscores its potential as a versatile scaffold for drug discovery. The presence of the sulfonyl group at the 4-position of the benzamide moiety introduces a polar and hydrophilic character to the molecule, which can be advantageous for interactions with biological targets. Additionally, the 4-methylpiperidin-1-yl substituent contributes to the compound's overall pharmacokinetic profile by potentially improving oral bioavailability and reducing susceptibility to metabolic degradation.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. Benzothiazole derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. These activities include anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The compound N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide is no exception and has been explored for its potential therapeutic applications.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key steps in the synthesis include the formation of the benzothiazole core through cyclization reactions, followed by functionalization at the 2-position with an amide group. Subsequent introduction of the sulfonyl group at the 4-position and finally the piperidine moiety completes the molecular structure. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations with high efficiency.

Evaluation of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide in vitro has revealed promising biological activity profiles. Preclinical studies have demonstrated its efficacy in inhibiting certain enzymes and receptors that are implicated in various diseases. For instance, preliminary data suggest that this compound exhibits inhibitory effects on enzymes such as Cyclooxygenase (COX) and MMPs (Matrix Metalloproteinases), which are known targets for anti-inflammatory therapies. Furthermore, its interaction with specific receptors has been explored for potential applications in central nervous system disorders.

The pharmacological properties of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide are further enhanced by its favorable pharmacokinetic profile. The combination of lipophilic and hydrophilic regions within its structure allows for efficient absorption and distribution throughout the body while minimizing renal clearance. This balance is critical for achieving therapeutic levels of the drug without excessive accumulation or rapid excretion.

In addition to its therapeutic potential, this compound also serves as an important intermediate in the synthesis of more complex drug candidates. Its well-defined structural features make it a valuable building block for medicinal chemists seeking to develop novel molecules with improved efficacy and reduced side effects. The use of computational methods such as molecular docking and virtual screening has accelerated the process of identifying potential lead compounds derived from N-(5,7-dimethyl-1,3-benzothiazol-2-yli)sulfonylbenzamide.

The development of new drugs is an iterative process that involves extensive characterization at both chemical and biological levels. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the identity and purity of synthesized compounds. Biological assays are conducted to evaluate potency against target enzymes or receptors and to assess toxicity profiles.

The significance of N-(5,7-dimethyl-benzothiazol--2-yli)sulfonylbenzamide lies not only in its current applications but also in its potential future contributions to medicine. As research continues to uncover new biological targets and mechanisms underlying various diseases, compounds like this one will play a crucial role in developing innovative therapeutic strategies. The integration of traditional organic chemistry with modern biotechnological approaches ensures that such molecules will remain at the forefront of drug discovery efforts.

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